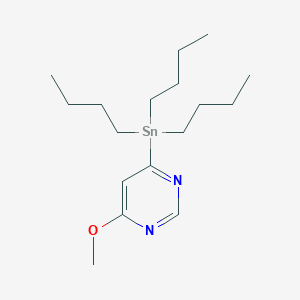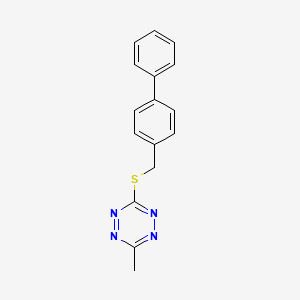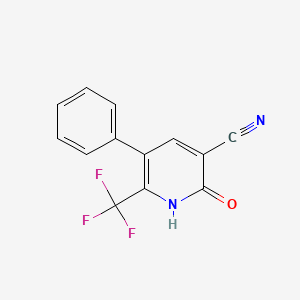
3-Cyano-5-phenyl-6-(trifluoromethyl)-2(1H)-pyridinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyano-5-phenyl-6-(trifluoromethyl)-2(1H)-pyridinone, also known as CTP-2P, is a novel pyridinone compound with potential applications in the fields of synthetic organic chemistry, medicinal chemistry, and materials science. CTP-2P has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer effects. In addition, CTP-2P has been found to possess a range of advantageous properties, such as excellent solubility in water, good thermal stability, and low toxicity. This makes CTP-2P an attractive compound for further research and development.
科学的研究の応用
3-Cyano-5-phenyl-6-(trifluoromethyl)-2(1H)-pyridinone has been studied extensively in the scientific literature, and has been found to possess a wide range of biological activities. This compound has been shown to exhibit anti-inflammatory, anti-bacterial, and anti-cancer effects. In addition, this compound has been found to possess a range of advantageous properties, such as excellent solubility in water, good thermal stability, and low toxicity. This makes this compound an attractive compound for further research and development.
作用機序
The exact mechanism of action of 3-Cyano-5-phenyl-6-(trifluoromethyl)-2(1H)-pyridinone is not yet fully understood. However, it is believed that the compound interacts with various cellular targets, including enzymes, receptors, and proteins. This compound is thought to modulate the activity of these targets, resulting in the observed biological effects.
Biochemical and Physiological Effects
This compound has been shown to possess a range of biochemical and physiological effects. In animal models, this compound has been found to reduce inflammation, inhibit bacterial growth, and inhibit tumor growth. Additionally, this compound has been found to possess antioxidant and anti-apoptotic effects.
実験室実験の利点と制限
3-Cyano-5-phenyl-6-(trifluoromethyl)-2(1H)-pyridinone has several advantages for laboratory experiments. The compound is relatively easy to synthesize and is stable at room temperature. Additionally, this compound is soluble in water, making it easy to work with in aqueous solutions. However, this compound is not completely non-toxic and should be handled with caution.
将来の方向性
There are a number of potential future directions for research on 3-Cyano-5-phenyl-6-(trifluoromethyl)-2(1H)-pyridinone. These include further investigations into the compound’s mechanism of action, studies to better understand the compound’s biochemical and physiological effects, and the development of new synthesis methods for this compound. Additionally, further research into the potential therapeutic applications of this compound is warranted. Finally, investigations into the potential toxicity and side effects of this compound should be conducted.
合成法
3-Cyano-5-phenyl-6-(trifluoromethyl)-2(1H)-pyridinone can be synthesized through a series of reactions, beginning with the reaction of 3-cyano-5-phenyl-2(1H)-pyridinone with trifluoroacetic anhydride. This reaction results in the formation of a trifluoromethylated pyridinone derivative, which can then be further reacted with an aldehyde to form the desired this compound molecule. The synthesis of this compound has been described in detail in a number of publications, and is a relatively straightforward process.
特性
IUPAC Name |
2-oxo-5-phenyl-6-(trifluoromethyl)-1H-pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N2O/c14-13(15,16)11-10(8-4-2-1-3-5-8)6-9(7-17)12(19)18-11/h1-6H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDPSOVDDZIKJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC(=O)C(=C2)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

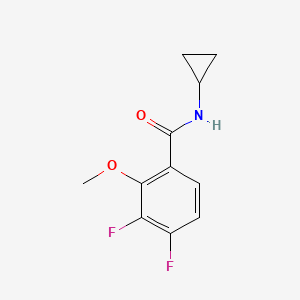
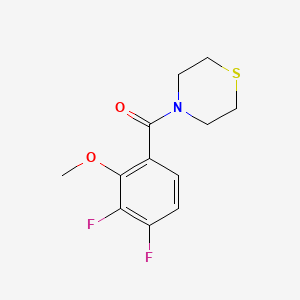


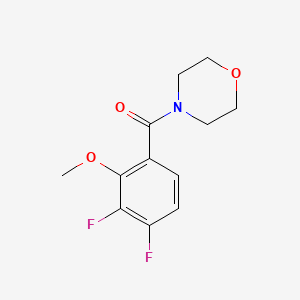

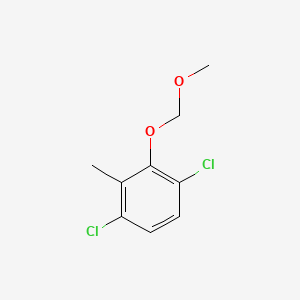

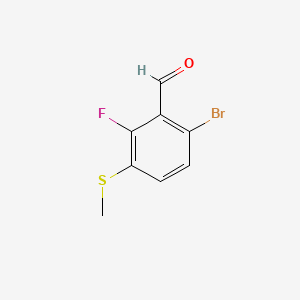
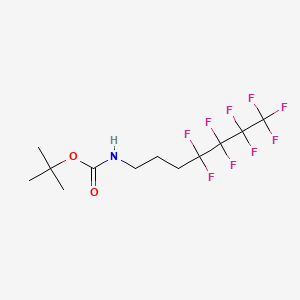
![(+)-2,3-Bis[2S,5S)-2,5-dimethylphospholanyl]maleic imide(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, 98%](/img/structure/B6286621.png)
